3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt
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Overview
Description
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt is a complex organic compound with the molecular formula C21H19N4NaO5S . It is a member of the azo compound family, characterized by the presence of one or more azo groups (-N=N-) linked to aromatic rings. This compound is often used in various industrial applications, particularly in the production of dyes and pigments due to its vibrant color properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt typically involves a multi-step process:
Diazotization: The starting material, p-ethoxyaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 5-methoxy-2-methylphenol to form the intermediate azo compound.
Sulfonation: The intermediate is further sulfonated to introduce the sulfonic acid group.
Neutralization: Finally, the sulfonic acid is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form nitro compounds.
Reduction: Reduction of the azo groups can yield amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the production of dyes and pigments for textiles, plastics, and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo various chemical transformations. The molecular targets and pathways involved include:
Interaction with Nucleophiles: The azo groups can react with nucleophiles, leading to the formation of new compounds.
Complex Formation: The sulfonic acid group can form stable complexes with metal ions, which can be utilized in various applications.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo compound used as a pH indicator.
Congo Red: Used in histology for staining tissues.
Direct Red 80: Employed in dyeing textiles.
Uniqueness
3-((4-((p-Ethoxyphenyl)azo)-5-methoxy-2-methylphenyl)azo)benzenesulfonic acid, sodium salt is unique due to its specific combination of functional groups, which impart distinct chemical and physical properties. Its ability to form stable complexes and undergo various chemical reactions makes it versatile for multiple applications .
Properties
CAS No. |
72138-85-3 |
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Molecular Formula |
C22H21N4NaO5S |
Molecular Weight |
476.5 g/mol |
IUPAC Name |
sodium;3-[[4-[(4-ethoxyphenyl)diazenyl]-5-methoxy-2-methylphenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C22H22N4O5S.Na/c1-4-31-18-10-8-16(9-11-18)23-26-21-12-15(2)20(14-22(21)30-3)25-24-17-6-5-7-19(13-17)32(27,28)29;/h5-14H,4H2,1-3H3,(H,27,28,29);/q;+1/p-1 |
InChI Key |
AXKDHJTWNVRBHB-UHFFFAOYSA-M |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C)N=NC3=CC(=CC=C3)S(=O)(=O)[O-])OC.[Na+] |
Origin of Product |
United States |
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